molecular formula C8H14ClNO3 B14487911 N-(Chloroacetyl)-D-leucine CAS No. 64830-83-7

N-(Chloroacetyl)-D-leucine

Cat. No.: B14487911
CAS No.: 64830-83-7
M. Wt: 207.65 g/mol
InChI Key: VDUNMYRYEYROFL-ZCFIWIBFSA-N
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Description

N-(Chloroacetyl)-D-leucine: is a chemical compound that belongs to the class of chloroacetamides It is derived from D-leucine, an essential amino acid, and chloroacetyl chloride

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Chloroacetyl)-D-leucine typically involves the reaction of D-leucine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate and yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: N-(Chloroacetyl)-D-leucine can undergo various chemical reactions, including nucleophilic substitution, hydrolysis, and oxidation.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(Chloroacetyl)-D-leucine is used as a building block in organic synthesis. It is employed in the synthesis of peptides and other complex molecules due to its reactivity and ability to introduce the chloroacetyl group into target molecules .

Biology: In biological research, this compound is used to study protein modifications and interactions. It can be used to modify proteins by introducing the chloroacetyl group, which can then react with other functional groups in the protein .

Medicine: this compound has potential applications in drug development. It can be used to synthesize novel compounds with potential therapeutic effects. Its ability to modify proteins makes it a valuable tool in the development of protein-based drugs .

Industry: In the industrial sector, this compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Chloroacetyl)-D-leucine involves its ability to react with nucleophiles. The chloroacetyl group is highly reactive and can form covalent bonds with nucleophilic groups in proteins and other molecules. This reactivity allows this compound to modify proteins and alter their function. The molecular targets and pathways involved depend on the specific application and the molecules being modified .

Comparison with Similar Compounds

    N-(Chloroacetyl)-L-leucine: Similar to N-(Chloroacetyl)-D-leucine but derived from L-leucine.

    N-(Chloroacetyl)-L-tyrosine: Another chloroacetamide derived from L-tyrosine.

    N-(Chloroacetyl)-D-tyrosine: Similar to N-(Chloroacetyl)-L-tyrosine but derived from D-tyrosine.

Uniqueness: this compound is unique due to its specific stereochemistry. The D-isomer of leucine provides different biological activity and reactivity compared to the L-isomer. This stereochemistry can influence the compound’s interactions with biological molecules and its overall effectiveness in various applications .

Properties

CAS No.

64830-83-7

Molecular Formula

C8H14ClNO3

Molecular Weight

207.65 g/mol

IUPAC Name

(2R)-2-[(2-chloroacetyl)amino]-4-methylpentanoic acid

InChI

InChI=1S/C8H14ClNO3/c1-5(2)3-6(8(12)13)10-7(11)4-9/h5-6H,3-4H2,1-2H3,(H,10,11)(H,12,13)/t6-/m1/s1

InChI Key

VDUNMYRYEYROFL-ZCFIWIBFSA-N

Isomeric SMILES

CC(C)C[C@H](C(=O)O)NC(=O)CCl

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)CCl

Origin of Product

United States

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